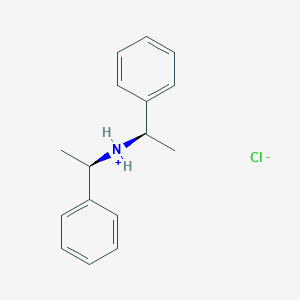

(R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(1R)-1-phenyl-N-[(1R)-1-phenylethyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N.ClH/c1-13(15-9-5-3-6-10-15)17-14(2)16-11-7-4-8-12-16;/h3-14,17H,1-2H3;1H/t13-,14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQCLJZOKDRAOW-DTPOWOMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(C)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N[C@H](C)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82398-30-9 | |

| Record name | (+)-Bis[(R)-1-phenylethyl]amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of (R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride (CAS No: 82398-30-9), a compound often utilized in asymmetric synthesis. The following sections detail its key physical constants, solubility, and the experimental protocols for their determination.

Core Physical and Chemical Properties

The quantitative physical properties of this compound are summarized in the table below. These values are critical for its application in various chemical processes, including reaction setup, purification, and formulation.

| Property | Value | Source(s) |

| CAS Number | 82398-30-9 | [1][2][3] |

| Molecular Formula | C₁₆H₂₀ClN | [1][2] |

| Molecular Weight | 261.79 g/mol | [1][2] |

| Appearance | White to almost white or light yellow crystalline powder. | [1][2][4] |

| Melting Point | ~260 °C to 263 °C | [1] |

| Boiling Point | 296.5 °C at 760 mmHg | [1] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol. | [2] |

| Specific Optical Rotation | +70.0° to +76.0° (c=3, in Ethanol) | [4] |

Experimental Protocols for Property Determination

The following sections describe the standard methodologies used to determine the key physical properties listed above. These protocols are fundamental in chemical analysis and ensure the reproducibility and accuracy of data.

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.

Methodology:

-

Sample Preparation: A small quantity of the dry crystalline powder is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded. This range is the melting point.

Understanding a compound's solubility is essential for designing reaction conditions, purification methods, and for formulation in drug development.

Methodology:

-

Solvent Selection: A range of standard laboratory solvents (e.g., water, ethanol, methanol, DMSO, acetone) are selected.

-

Sample Preparation: A pre-weighed amount of the compound (e.g., 10 mg) is placed into a vial.

-

Solvent Addition: A measured volume of the selected solvent (e.g., 1 mL) is added to the vial.

-

Mixing: The mixture is agitated, typically by vortexing or stirring, for a set period at a controlled temperature.

-

Observation: The mixture is visually inspected for dissolution. If the solid dissolves completely, it is deemed "soluble." If not, it can be classified as "partially soluble" or "insoluble." This can be quantified to determine the exact solubility in mg/mL.

Specific rotation is a fundamental property of chiral molecules and is used to confirm the enantiomeric identity and purity of a sample.

Methodology:

-

Solution Preparation: A solution of the compound is prepared by accurately weighing the sample and dissolving it in a specific solvent (e.g., Ethanol) to a known concentration (c), expressed in g/mL. For this compound, a concentration of 3 g per 100 mL (c=3) is cited.[4]

-

Polarimeter Setup: A polarimeter is calibrated using a blank (the pure solvent).

-

Measurement: The prepared solution is placed in a polarimeter cell of a known path length (l), typically 1 decimeter (dm). The observed optical rotation (α) is measured at a specific temperature and wavelength (usually the sodium D-line, 589 nm).

-

Calculation: The specific rotation, [α], is calculated using the formula: [α] = α / (c * l)

References

Technical Guide: (R,R)-(+)-Bis(α-methylbenzyl)amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-(+)-Bis(α-methylbenzyl)amine hydrochloride is a chiral amine salt with the CAS Number 82398-30-9.[1][2][3][4] It is a crucial reagent in the field of asymmetric synthesis, primarily utilized as a chiral resolving agent and a versatile chiral building block. Its stereospecific structure allows for the separation of racemic mixtures and the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry where the chirality of a molecule can significantly influence its pharmacological activity and safety profile.[5][6]

Chemical and Physical Properties

(R,R)-(+)-Bis(α-methylbenzyl)amine hydrochloride is a white to off-white crystalline powder.[1][2][4] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 82398-30-9 | [1][2][3][4] |

| Molecular Formula | C₁₆H₁₉N·HCl | [1][2][4] |

| Molecular Weight | 261.79 g/mol | [1][2][3][4] |

| Appearance | White to Almost white powder to crystal | [1][2][4] |

| Purity (HPLC) | >98.0% | [1] |

| Melting Point | 192°C (lit.) | [2] |

| Boiling Point | 257°C (lit.) | [2] |

| Flash Point | 129°C (lit.) | [2] |

| Specific Rotation [α]20/D | +70.0 to +76.0 deg (c=3, EtOH) | [1] |

| Solubility | DMSO, Methanol | [2] |

Applications in Asymmetric Synthesis

The primary application of (R,R)-(+)-Bis(α-methylbenzyl)amine hydrochloride lies in its ability to facilitate the synthesis of single-enantiomer compounds. This is critical in drug development, as different enantiomers of a chiral drug can have distinct biological activities.

Chiral Resolution

Chiral resolution is a technique used to separate a racemic mixture into its constituent enantiomers. (R,R)-(+)-Bis(α-methylbenzyl)amine, as a chiral base, can be used to form diastereomeric salts with a racemic acid. These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. The desired enantiomer of the acid can then be recovered from the separated salt.

Chiral Building Block

This compound also serves as a chiral building block or a chiral auxiliary. In this role, it is incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the chiral auxiliary can be removed. This methodology is fundamental to the synthesis of complex, enantiomerically pure molecules, including active pharmaceutical ingredients (APIs).[5][6] For instance, chiral amines are instrumental in the synthesis of antibiotics and other therapeutic agents.[7]

Experimental Protocols

While specific experimental protocols are highly dependent on the substrate being resolved or synthesized, a general procedure for the chiral resolution of a racemic acid using (R,R)-(+)-Bis(α-methylbenzyl)amine is outlined below.

Objective: To separate a racemic carboxylic acid into its individual enantiomers.

Materials:

-

Racemic carboxylic acid

-

(R,R)-(+)-Bis(α-methylbenzyl)amine (the free base, generated from the hydrochloride salt)

-

Suitable solvent (e.g., ethanol, methanol, or a mixture)

-

Acid (e.g., HCl) and Base (e.g., NaOH) for salt formation and liberation of the resolved acid.

Procedure:

-

Liberation of the Free Amine: (R,R)-(+)-Bis(α-methylbenzyl)amine hydrochloride is treated with a base (e.g., aqueous NaOH) and extracted into an organic solvent to yield the free amine.

-

Diastereomeric Salt Formation: The racemic carboxylic acid is dissolved in a suitable solvent. An equimolar amount of the (R,R)-(+)-Bis(α-methylbenzyl)amine free base is added to the solution. The mixture is typically heated to ensure complete salt formation and then slowly cooled to allow for the crystallization of one of the diastereomeric salts.

-

Fractional Crystallization: The less soluble diastereomeric salt will crystallize out of the solution. The crystals are collected by filtration. The process of recrystallization may be repeated to improve the diastereomeric purity.

-

Recovery of the Enantiomerically Pure Acid: The isolated diastereomeric salt is treated with an acid (e.g., aqueous HCl) to protonate the amine and liberate the enantiomerically enriched carboxylic acid. The carboxylic acid can then be extracted with an organic solvent.

-

Recovery of the Chiral Resolving Agent: The aqueous layer containing the hydrochloride salt of (R,R)-(+)-Bis(α-methylbenzyl)amine can be basified to recover the chiral resolving agent for reuse.

Visualized Workflow and Logical Relationships

The following diagrams illustrate the logical workflow of a chiral resolution process and the relationship between the key components.

Caption: Workflow for Chiral Resolution using a Chiral Amine.

Caption: Logical Relationship in Chiral Resolution.

Safety Information

(R,R)-(+)-Bis(α-methylbenzyl)amine hydrochloride is an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2]

References

- 1. (R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride | 82398-30-9 | TCI EUROPE N.V. [tcichemicals.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. echemi.com [echemi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. (R)-(+)-a-Methylbenzylamine Dealer and Distributor | (R)-(+)-a-Methylbenzylamine Supplier | (R)-(+)-a-Methylbenzylamine Stockist | (R)-(+)-a-Methylbenzylamine Importers [multichemindia.com]

- 7. CN107417546A - A kind of synthetic method with optically active α methylbenzylamines - Google Patents [patents.google.com]

In-Depth Technical Guide on (R,R)-(+)-Bis(α-methylbenzyl)amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R,R)-(+)-Bis(α-methylbenzyl)amine Hydrochloride, a chiral amine widely utilized in asymmetric synthesis. The document details its physicochemical properties, synthesis protocols, and applications, with a focus on enabling researchers to effectively utilize this compound in their work.

Core Molecular Information

(R,R)-(+)-Bis(α-methylbenzyl)amine Hydrochloride is a chiral secondary amine salt. Its enantiomerically pure nature makes it a valuable reagent in the synthesis of chiral molecules, particularly in the pharmaceutical industry.

Physicochemical Data

A summary of the key quantitative data for (R,R)-(+)-Bis(α-methylbenzyl)amine Hydrochloride is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 261.79 g/mol | [1] |

| Molecular Formula | C₁₆H₁₉N·HCl (or C₁₆H₂₀ClN) | [1][2][3] |

| CAS Number | 82398-30-9 | [2][4] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | ~260 °C | [3] |

| Boiling Point | 296.5 °C at 760 mmHg | [3] |

| Flash Point | 137.2 °C | [3] |

| Solubility | Soluble in DMSO and Methanol | [2] |

| Optical Rotation | +70.0 to +76.0 deg (c=3, EtOH) | [4] |

Molecular Structure

The structure of (R,R)-(+)-Bis(α-methylbenzyl)amine Hydrochloride consists of a central nitrogen atom bonded to two (R)-α-methylbenzyl groups and protonated with hydrochloric acid.

References

An In-depth Technical Guide to the Structural Analogs of (R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride is a chiral compound recognized for its utility as a resolving agent and a building block in asymmetric synthesis. Its rigid, well-defined stereochemical structure makes its derivatives attractive candidates for investigation in various therapeutic areas. This technical guide explores the synthesis, potential biological activities, and experimental evaluation of structural analogs of (R,R)-(+)-Bis(alpha-methylbenzyl)amine. While direct biological data on a wide range of its analogs are not extensively available in public literature, this document provides a comprehensive framework for their design, synthesis, and evaluation based on the known chemistry and pharmacology of structurally related phenylethylamine and benzylamine derivatives.

Core Structure and Potential for Analog Development

The core structure of bis(alpha-methylbenzyl)amine offers several points for chemical modification to generate a library of analogs with diverse physicochemical and pharmacological properties. These modifications can be systematically explored to establish structure-activity relationships (SAR).

Table 1: Potential Structural Modifications of Bis(alpha-methylbenzyl)amine for Analog Synthesis

| Modification Site | Type of Substitution | Potential Impact |

| Phenyl Rings (R1, R2) | Electron-withdrawing groups (e.g., -Cl, -F, -CF3) | May enhance potency for certain targets like monoamine transporters. |

| Electron-donating groups (e.g., -OCH3, -CH3) | Could shift selectivity towards other receptors, such as serotonin receptors. | |

| Introduction of heterocyclic rings | Can alter binding modes and introduce new interactions with biological targets. | |

| Amine Nitrogen (R3) | N-alkylation (e.g., -CH3, -C2H5) | Can influence potency and selectivity; larger groups may introduce steric hindrance. |

| Introduction of polar groups | May improve physicochemical properties but could impact transporter affinity. | |

| Alpha-Methyl Group | Variation of the alkyl chain | Could fine-tune steric and electronic properties. |

Synthetic Methodologies for Bis(alpha-methylbenzyl)amine and its Analogs

The synthesis of chiral amines is a well-established field in organic chemistry. Several methods can be employed or adapted for the preparation of (R,R)-(+)-Bis(alpha-methylbenzyl)amine and its structural analogs.

General Synthetic Workflow

The synthesis of substituted bis(alpha-methylbenzyl)amine analogs can be conceptualized through the following workflow, starting from readily available substituted acetophenones and chiral alpha-methylbenzylamines.

Caption: General workflow for the synthesis of substituted bis(alpha-methylbenzyl)amine analogs.

Experimental Protocol: Synthesis of (R,R)-(+)-Bis(alpha-methylbenzyl)amine

This protocol describes the synthesis of the parent compound, which can be adapted for the synthesis of its analogs by using appropriately substituted starting materials. A notable method involves the use of microwave irradiation to reduce reaction times.[1]

Materials:

-

(R)-(+)-α-Methylbenzylamine

-

Acetophenone

-

Titanium(IV) isopropoxide

-

Sodium borohydride (NaBH4)

-

Methanol

-

Microwave reactor

Procedure:

-

Imine Formation: In a microwave-safe vessel, combine (R)-(+)-α-methylbenzylamine (1 equivalent) and acetophenone (1 equivalent).

-

Add titanium(IV) isopropoxide as a catalyst.

-

Seal the vessel and heat the mixture in a microwave reactor. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Reduction: After completion of the imine formation, cool the reaction mixture.

-

Carefully add methanol to the mixture, followed by the portion-wise addition of sodium borohydride at 0 °C.

-

Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC).

-

Work-up and Purification: Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield (R,R)-(+)-Bis(alpha-methylbenzyl)amine.

-

The hydrochloride salt can be prepared by treating the free base with a solution of HCl in a suitable solvent.

Potential Biological Activities and Structure-Activity Relationships

Based on the pharmacology of structurally related phenylethylamine and benzylamine derivatives, analogs of (R,R)-(+)-Bis(alpha-methylbenzyl)amine could be investigated for a range of biological activities.

Dopamine Transporter (DAT) Inhibition

Phenylethylamine derivatives are known to interact with the dopamine transporter (DAT), and their inhibitory activity is a key mechanism for the action of some psychostimulants and antidepressants. Structure-activity relationship studies of β-phenethylamine derivatives have shown that substitutions on the aromatic ring and the amine nitrogen can significantly influence their potency as DAT inhibitors.

Table 2: Hypothetical Structure-Activity Relationship (SAR) for Bis(alpha-methylbenzyl)amine Analogs as DAT Inhibitors

| Position of Substitution | Substituent | Expected Effect on DAT Inhibition | Rationale from Related Compounds |

| Phenyl Ring (para-position) | Halogen (Cl, F) | Increase in potency | Electron-withdrawing groups at the para-position often enhance DAT affinity. |

| Methyl (CH3) | Moderate to high potency | Small alkyl groups can be well-tolerated in the DAT binding pocket. | |

| Methoxy (OCH3) | Decrease in potency | Bulky electron-donating groups may reduce affinity. | |

| Amine Nitrogen | N-H (secondary amine) | May exhibit altered potency and selectivity | N-demethylation can impact binding. |

| N-Alkyl (e.g., Ethyl) | Likely decrease in potency | Increased steric bulk at the nitrogen is often detrimental to DAT binding. |

Signaling Pathway: Dopaminergic Neurotransmission

Analogs acting as DAT inhibitors would modulate dopaminergic signaling by increasing the extracellular concentration of dopamine in the synaptic cleft.

Caption: Postulated mechanism of action for DAT-inhibiting analogs.

Experimental Protocols for Biological Evaluation

Dopamine Transporter (DAT) Binding Assay

This protocol outlines a method to determine the binding affinity of the synthesized analogs for the dopamine transporter.

Materials:

-

Cell membranes prepared from cells expressing the human dopamine transporter (hDAT).

-

Radioligand, e.g., [³H]WIN 35,428.

-

Test compounds (analogs of (R,R)-(+)-Bis(alpha-methylbenzyl)amine).

-

Non-specific binding control (e.g., GBR 12909).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

96-well microplates.

-

Filter mats.

-

Scintillation counter.

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

-

Binding Reaction: In a 96-well plate, add the hDAT-expressing cell membranes, the radioligand, and either a test compound, buffer (for total binding), or the non-specific binding control.

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Termination and Filtration: Terminate the reaction by rapid filtration through filter mats using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Experimental Workflow for Biological Screening

The following diagram illustrates a typical workflow for the initial biological screening of the synthesized analogs.

References

Spectroscopic Profile of (R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride. The information is presented to support research, development, and quality control activities where this chiral amine hydrochloride is utilized. The spectroscopic data for the (S,S)-(-)-enantiomer is presented herein, which is spectrally identical to the (R,R)-(+)-enantiomer.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Infrared (IR) Spectroscopy

| Feature | Wavenumber (cm⁻¹) |

| N-H Stretch | 2400-2800 (broad) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-N Stretch | 1100-1300 |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 7.40 | m | 10H | Aromatic (C₆H₅) |

| 4.20 - 4.40 | q | 2H | Methine (CH) |

| 1.60 - 1.70 | d | 6H | Methyl (CH₃) |

| 9.50 - 10.50 (broad) | s | 2H | Ammonium (NH₂⁺) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 139.0 - 141.0 | Aromatic (C) |

| 128.0 - 129.5 | Aromatic (CH) |

| 126.0 - 127.5 | Aromatic (CH) |

| 55.0 - 57.0 | Methine (CH) |

| 20.0 - 22.0 | Methyl (CH₃) |

Mass Spectrometry (MS)

Ionization Method: Electrospray (ESI+)

| m/z | Interpretation |

| 226.159 | [M+H]⁺ (protonated free base) |

| 120.081 | [C₈H₁₀N]⁺ (fragment, loss of a methylbenzyl group) |

| 105.070 | [C₈H₉]⁺ (tropylium ion fragment) |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation : A small amount of this compound (1-2 mg) is finely ground in an agate mortar and pestle.

-

Matrix Preparation : Approximately 100-200 mg of dry, infrared-grade potassium bromide (KBr) is added to the mortar.

-

Mixing : The sample and KBr are thoroughly mixed by grinding until a homogenous powder is obtained.

-

Pellet Formation : The mixture is transferred to a pellet die and compressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition : The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

¹H NMR Data Acquisition :

-

The ¹H NMR spectrum is acquired on a 400 MHz or higher field NMR spectrometer.

-

A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

-

The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

-

¹³C NMR Data Acquisition :

-

The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz.

-

Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

-

The chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

-

Mass Spectrometry (MS) Protocol (Electrospray Ionization)

-

Sample Preparation : A dilute solution of this compound is prepared by dissolving a small amount of the sample in a suitable solvent system, such as a mixture of methanol and water.

-

Infusion : The sample solution is infused into the electrospray ionization (ESI) source of a mass spectrometer at a constant flow rate.

-

Ionization : A high voltage is applied to the ESI probe to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte. The analysis is typically performed in positive ion mode.

-

Mass Analysis : The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and a mass spectrum is generated.

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chiral amine hydrochloride.

Caption: Logical workflow for spectroscopic analysis.

Solubility of (R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride in organic solvents

An In-depth Technical Guide on the Solubility of (R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and detailed experimental protocols for determining solubility.

Introduction to this compound

This compound, a chiral amine salt, is a crucial reagent in asymmetric synthesis and the resolution of racemates. Its efficacy in these applications is often dependent on its solubility in various organic solvents. Understanding these solubility properties is essential for reaction optimization, purification, and crystallization processes. Amine hydrochlorides, being salts, generally exhibit higher solubility in polar solvents compared to their free base counterparts due to ionic interactions.

Solubility Data

A thorough review of available scientific literature and chemical supplier data indicates a lack of specific quantitative solubility values for this compound in a wide range of organic solvents. The table below summarizes the known qualitative solubility of the compound. Researchers are encouraged to determine quantitative solubility in their specific solvent systems using the protocols outlined in the subsequent sections.

Table 1: Qualitative Solubility of this compound

| Solvent Category | Solvent Name | Qualitative Solubility |

| Alcohols | Methanol | Soluble |

| Ethanol | Soluble[1] | |

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | Soluble |

| Water | Water | Soluble[1] |

Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration at saturation is not specified in the available literature. Researchers should experimentally determine the quantitative solubility for their specific applications.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for various chemical processes. Below are detailed methodologies for key experiments to quantify the solubility of this compound.

Isothermal Saturation Method (Gravimetric Analysis)

This method directly measures the mass of the solute dissolved in a known volume of solvent at a constant temperature to determine the saturation solubility.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Temperature-controlled shaker or stirrer

-

Vials with tight-sealing caps

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial. An excess is ensured when undissolved solid remains visible after equilibration.

-

Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.

-

Sample Withdrawal and Filtration: Once equilibrium is reached, allow the mixture to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately pass it through a syringe filter to remove any undissolved solids.

-

Solvent Evaporation: Dispense the filtered, saturated solution into a pre-weighed evaporation dish.

-

Mass Determination: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not decompose the solute.

-

Calculation: Weigh the evaporation dish with the dry residue. The difference between this mass and the initial mass of the empty dish gives the mass of the dissolved solute. The solubility can then be calculated in terms of g/L or mol/L.

Spectrophotometric Method

This indirect method utilizes UV-Visible spectrophotometry to determine the concentration of the solute in a saturated solution, provided the compound has a suitable chromophore.

Materials:

-

All materials listed for the Gravimetric Method

-

UV-Visible Spectrophotometer

-

Quartz or glass cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: Follow steps 1-4 of the Isothermal Saturation Method.

-

Preparation of Standard Solutions: Prepare a stock solution of this compound with a precisely known concentration in the solvent of interest. Perform a series of serial dilutions to create several standard solutions of decreasing, known concentrations.

-

Generation of a Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Analysis of Saturated Solution: Dilute the filtered saturated solution with a known dilution factor to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution.

-

Calculation: Use the absorbance of the diluted saturated solution and the equation from the calibration curve to calculate the concentration of the diluted solution. Multiply this by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Gravimetric solubility determination workflow.

Caption: Spectrophotometric solubility determination workflow.

References

An In-depth Technical Guide to the Safety and Handling of (R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride (CAS No. 82398-30-9), a chiral amine utilized in asymmetric synthesis. The following sections detail the compound's properties, associated hazards, recommended handling procedures, and emergency protocols to ensure its safe use in a laboratory setting.

Compound Identification and Properties

This compound is a chiral amine salt commonly employed as a resolving agent or a chiral building block in the synthesis of enantiomerically pure compounds.[1] Its physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Synonyms | (+)-Bis[(R)-1-Phenylethyl]Amine HCl, (+)-Bis[(R)-1-phenylethyl]amine hydrochloride |

| Molecular Formula | C₁₆H₂₀ClN |

| Molecular Weight | 261.79 g/mol |

| Appearance | White to almost white powder or crystal[2][3] |

| Melting Point | 192°C (lit.) |

| Boiling Point | 257°C (lit.) |

| Flash Point | 129°C (lit.) |

| Solubility | Soluble in DMSO and Methanol |

| Specific Rotation [α]20/D | +70.0 to +76.0 deg (c=3, EtOH)[3] |

Hazard Identification and Safety Precautions

This compound is classified as hazardous and requires careful handling to avoid adverse health effects. The primary hazards are skin and eye irritation.[1][2]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard Statements | H315 | Causes skin irritation[1][2] |

| H319 | Causes serious eye irritation[1][2] | |

| H335 | May cause respiratory irritation[1] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray[1] |

| P264 | Wash skin thoroughly after handling[2] | |

| P271 | Use only outdoors or in a well-ventilated area[1] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection[2] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water[2][3] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing[1] | |

| P319 | Get medical help if you feel unwell[1] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention[2] | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention[2] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse[1][3] | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed[1] | |

| P405 | Store locked up[1] | |

| P501 | Dispose of contents/container to an appropriate treatment and disposal facility...[1] |

Experimental Protocols and Handling

Given that this compound is primarily used in asymmetric synthesis, a general experimental workflow is provided below. This is a representative procedure and may require optimization for specific applications.

General Asymmetric Synthesis Workflow

The following diagram illustrates a typical workflow for an asymmetric synthesis reaction involving a chiral amine like (R,R)-(+)-Bis(alpha-methylbenzyl)amine.

Detailed Handling and Safety Protocol

Adherence to strict safety protocols is mandatory when handling this compound. The following logical workflow outlines the necessary steps for safe handling from receipt to disposal.

Toxicological Information

While comprehensive toxicological data is not available, the existing information indicates that the compound is an irritant.

Table 3: Toxicological Profile

| Effect | Description |

| Acute Toxicity | No data available. |

| Skin Corrosion/Irritation | Causes skin irritation.[1][2] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] |

| Respiratory/Skin Sensitization | No data available. |

| Germ Cell Mutagenicity | No data available. |

| Carcinogenicity | No data available. |

| Reproductive Toxicity | No data available. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available. |

| Aspiration Hazard | No data available. |

First-Aid Measures

In the event of exposure, follow these first-aid procedures:

-

Inhalation: Remove the individual to fresh air and keep them comfortable for breathing.[1] If the person feels unwell, seek medical attention.[1]

-

Skin Contact: Wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical advice or attention.[2] Contaminated clothing should be removed and washed before reuse.[1][3]

-

Eye Contact: Rinse cautiously with water for several minutes.[2] If contact lenses are present and easy to remove, do so.[2] Continue rinsing and seek medical attention if irritation persists.[2]

-

Ingestion: If swallowed, seek immediate medical assistance.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[4]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[4] Avoid dust formation.

-

Environmental Precautions: Prevent the substance from entering drains or waterways.[4]

-

Containment and Cleaning: Collect the spilled material using an inert absorbent and place it in a suitable container for disposal.[4]

Storage and Disposal

-

Storage: Store in a well-ventilated, cool, and dry place.[1] The container should be kept tightly closed.[1] It is recommended to store the compound under an inert gas as it may be hygroscopic.[3] The storage area should be locked.[1]

-

Disposal: Dispose of the compound and its container in accordance with all applicable local, state, and federal regulations.[1]

This guide is intended to provide essential safety and handling information. It is crucial for all personnel working with this compound to be thoroughly familiar with this information and to have access to the full Safety Data Sheet (SDS) provided by the supplier.

References

The Core Mechanisms of Chiral Resolving Agents: A Technical Guide

Introduction: In the pharmaceutical industry, the stereochemistry of a drug molecule is a critical determinant of its therapeutic efficacy and toxicological profile.[1] Many drug molecules are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers.[2] These enantiomers often exhibit marked differences in their biological activities.[1] Consequently, the production of single-enantiomer drugs is a paramount objective in drug development. Chiral resolution, the process of separating a racemic mixture (a 50:50 mixture of both enantiomers) into its constituent enantiomers, is a cornerstone of this endeavor.[3][4] This guide provides an in-depth exploration of the primary mechanisms of action employed by chiral resolving agents, supplemented with quantitative data, detailed experimental protocols, and process visualizations for researchers, scientists, and drug development professionals.

Core Mechanisms of Action

The resolution of enantiomers is predicated on converting them into diastereomers, which, unlike enantiomers, possess different physical and chemical properties, allowing for their separation using conventional techniques like crystallization or chromatography.[5][6] Alternatively, resolution can be achieved by exploiting differences in the rates at which enantiomers react with a chiral entity or their differential interactions with a chiral surface. The three primary mechanisms are:

-

Formation of Diastereomeric Salts

-

Kinetic Resolution

-

Enantioselective Chromatography

Mechanism: Diastereomeric Salt Formation

This classical and widely used method involves reacting a racemic mixture (e.g., a racemic acid or base) with an enantiomerically pure chiral resolving agent (a chiral base or acid, respectively) to form a pair of diastereomeric salts.[5][7] Because these diastereomers have different physical properties, such as solubility in a given solvent, they can be separated by fractional crystallization.[6][8] After separation, the resolving agent is removed, typically by an acid-base extraction, to yield the purified enantiomers.[9] Common resolving agents include tartaric acid and its derivatives, mandelic acid, and naturally occurring alkaloids like brucine and ephedrine.[5][8][10]

Mechanism: Kinetic Resolution

Kinetic resolution differentiates two enantiomers based on their different reaction rates with a chiral catalyst or reagent.[11] In this process, one enantiomer reacts significantly faster than the other, leading to an enrichment of the less reactive enantiomer in the starting material as the reaction progresses.[11] The product formed is also enantiomerically enriched. This method can be performed using enzymes (enzymatic resolution) or synthetic chiral catalysts.[4] A key characteristic of kinetic resolution is that the enantiomeric excess (ee) of the unreacted starting material increases with conversion, approaching 100% as the reaction nears completion.[11] However, the maximum theoretical yield for the recovered, unreacted enantiomer is 50%.[12]

Mechanism: Enantioselective Chromatography

Enantioselective chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful and widely used technique for both analytical and preparative-scale separation of enantiomers.[1][13] The separation is achieved by using a Chiral Stationary Phase (CSP).[1] A CSP is a packing material that is itself chiral. As the racemic mixture passes through the column, the two enantiomers interact differently with the CSP, forming transient diastereomeric complexes.[14] These differing interactions—which can include hydrogen bonding, π-π interactions, dipole-dipole interactions, or inclusion complexing—cause one enantiomer to be retained on the column longer than the other, resulting in their separation.[15] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are among the most versatile and commonly used.[16][17]

Data Presentation: Quantitative Analysis of Resolution Efficiency

The success of a chiral resolution is quantified by several key parameters. Enantiomeric Excess (ee) measures the purity of the resolved sample. Separation Factor (α) and Resolution (Rs) are critical metrics in chromatographic separations, where α indicates the degree of separation between the peak maxima and Rs quantifies the baseline separation between the two peaks.[17][18] An Rs value of 1.5 is generally considered to indicate baseline resolution.[17]

| Compound | Resolution Method | Resolving Agent / Chiral Stationary Phase (CSP) | Key Parameters | Quantitative Outcome | Reference(s) |

| (±)-Naproxen | Chiral HPLC | Whelk-O 1 | Mobile Phase: Hexane/Isopropanol/Acetic Acid (80:20:0.5) | α = 2.1 | [16] |

| (±)-Mandelic Acid | Diastereomeric Salt Formation | (1R,2S)-(–)-Ephedrine | Crystallization from water/ethanol | Optical Purity = 85% | [10] |

| (±)-Mandelic Acid | Diastereomeric Salt Formation | R(+)-α-methylbenzylamine | Precipitation in supercritical CO₂ at 8MPa, 328K | ee = 63% | [19] |

| (R/S)-3-Chloromandelic Acid | Co-crystallization | Levetiracetam | Optimal conditions | ee = 63% | [20] |

| (±)-Fluoxetine | Chiral HPLC | Chiralcel OD-H | Mobile Phase: Hexane/Isopropanol/Diethylamine (98/2/0.2) | Rs > 1.5 | [17] |

| (±)-Warfarin | Chiral HPLC | Chiralpak AD-RH | Mobile Phase: Acetonitrile/TEAA Buffer pH 4.1 | α = 1.25, Rs = 2.11 | [17] |

| (±)-Propranolol | Chiral HPLC | Cyclobond I 2000 | Mobile Phase: Acetonitrile/TEAA Buffer pH 4.1 | α = 1.10, Rs = 1.60 | [17] |

| Racemic 1-phenylethanol | Enzymatic Kinetic Resolution | Lipase | Acylation with vinyl acetate | >99% ee (alcohol), 97% ee (ester) | [4] |

| Racemic Pregabalin | Diastereomeric Salt Formation | L-Tartaric Acid | Cooling crystallization | Yield = 43-50% | [7] |

| (±)-Trimeprazine | Chiral HPLC | α-1-Acid Glycoprotein (AGP) | Mobile Phase: PBS (20mM, pH 4.15)/Isopropanol (99.5:0.5) | Rs = 1.32 | [21] |

Experimental Protocols

Protocol 1: Classical Resolution of (±)-Mandelic Acid via Diastereomeric Salt Formation

This protocol is a representative example of separating a racemic acid using a chiral base. The procedure is adapted from established laboratory experiments for resolving (±)-mandelic acid with (1R,2S)-(–)-ephedrine.[10][22]

Materials:

-

(±)-Mandelic Acid

-

(1R,2S)-(–)-Ephedrine

-

Ethanol (95% or absolute)

-

Deionized Water

-

6 M Hydrochloric Acid (HCl)

-

Diethyl Ether or Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Reaction flask, reflux condenser, Büchner funnel, filter paper, separatory funnel, rotary evaporator.

Methodology:

-

Diastereomeric Salt Formation:

-

In a suitable flask, dissolve (±)-mandelic acid (1.0 equivalent) in a minimal amount of warm ethanol.

-

In a separate beaker, dissolve (1R,2S)-(–)-ephedrine (1.0 equivalent) in warm deionized water.

-

Slowly add the warm ephedrine solution to the mandelic acid solution with stirring.

-

Allow the mixture to cool slowly to room temperature, then place it in an ice bath to promote crystallization of the less soluble diastereomeric salt, [(1R,2S)-(–)-ephedrine][(R)-(–)-mandelate].[10]

-

-

Isolation and Purification of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any adhering mother liquor.

-

To improve purity, perform a recrystallization.[22] Dissolve the collected salt in a minimal volume of hot water/ethanol, allow it to cool slowly, and re-isolate the crystals by filtration.

-

Dry the purified crystals. The melting point can be used to assess purity (literature value: 168–170 °C).[10]

-

-

Liberation of the Enantiomer:

-

Suspend the purified diastereomeric salt in water.

-

Add 6 M HCl dropwise until the solution is acidic (pH ~1-2) to protonate the ephedrine, making it water-soluble, and liberate the free mandelic acid.[10]

-

Transfer the mixture to a separatory funnel.

-

-

Extraction and Isolation of (R)-(–)-Mandelic Acid:

-

Extract the aqueous layer three times with an organic solvent like diethyl ether or ethyl acetate.

-

Combine the organic extracts and wash them with a small amount of brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting white solid is the enantiomerically enriched (R)-(–)-mandelic acid.

-

-

Analysis:

-

Determine the melting point (literature value for pure (R)-enantiomer: 131–133 °C) and measure the specific rotation using a polarimeter to calculate the optical purity and enantiomeric excess.[22]

-

Protocol 2: Chiral HPLC Method Development: A General Screening Protocol

This protocol outlines a systematic approach to screen for a suitable chiral separation method using commercially available polysaccharide-based columns, which are known for their broad applicability.[16][23]

Materials and Equipment:

-

HPLC system with a column switching valve (optional, for automation), UV or DAD detector.[24]

-

Set of chiral columns (e.g., Chiralcel OD-H, Chiralpak AD, Chiralcel OJ).[16]

-

HPLC-grade solvents: n-hexane, 2-propanol (IPA), ethanol (EtOH), acetonitrile.

-

Additives: Diethylamine (DEA) for basic analytes, Trifluoroacetic Acid (TFA) for acidic analytes.[16]

-

Analyte solution (racemic mixture) at ~1 mg/mL.

Methodology:

-

Initial Screening in Normal Phase (NP) Mode:

-

Install the first column (e.g., Chiralcel OD-H).

-

Mobile Phase A: Prepare a mixture of n-Hexane/IPA (90:10 v/v). If the analyte is basic, add 0.1% DEA. If acidic, add 0.1% TFA.[16]

-

Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

-

Inject the sample and run the analysis for approximately 20-30 minutes.

-

Mobile Phase B: Prepare a mixture of n-Hexane/EtOH (90:10 v/v) with the appropriate additive and repeat the analysis.

-

Repeat the screening process with Mobile Phases A and B on the other columns (Chiralpak AD, Chiralcel OJ).[16]

-

-

Screening in Polar Organic (PO) Mode (if NP fails):

-

This mode is useful for more polar compounds.

-

Use a mobile phase such as 100% Methanol or Acetonitrile/IPA (e.g., 95:5 v/v) with appropriate additives (0.1% DEA/TFA).[25]

-

Run the screen on the same set of columns.

-

-

Screening in Reversed-Phase (RP) Mode (if NP/PO fail):

-

Use columns designed for reversed-phase operation (e.g., Chiralcel OD-RH, Chiralpak AD-R).

-

Prepare a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point is 60:40 (v/v) Acetonitrile/Buffer.[16]

-

Screen the analyte on the RP-compatible chiral columns.

-

-

Data Evaluation and Optimization:

-

Review all chromatograms from the screening. Look for any separation (even partial) between the enantiomer peaks.

-

For the most promising condition(s) (i.e., the column/mobile phase combination that shows the best selectivity, α), proceed to optimization.

-

Optimization may involve adjusting the ratio of the organic modifiers (e.g., changing from 90:10 to 85:15 Hexane/IPA), changing the type of alcohol modifier, or fine-tuning the concentration of the acidic/basic additive to improve the resolution (Rs).[15]

-

References

- 1. benchchem.com [benchchem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. pharmtech.com [pharmtech.com]

- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 12. BJOC - Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant [beilstein-journals.org]

- 13. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. csfarmacie.cz [csfarmacie.cz]

- 15. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. benchchem.com [benchchem.com]

- 18. inacom.nl [inacom.nl]

- 19. researchgate.net [researchgate.net]

- 20. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 21. uma.es [uma.es]

- 22. glaserr.missouri.edu [glaserr.missouri.edu]

- 23. researchgate.net [researchgate.net]

- 24. chromatographyonline.com [chromatographyonline.com]

- 25. youtube.com [youtube.com]

A Technical Guide to (R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride for Researchers and Drug Development Professionals

An In-depth Review of Commercial Suppliers, Physicochemical Properties, and Applications in Asymmetric Synthesis

(R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride is a chiral amine salt widely employed in asymmetric synthesis as a resolving agent and a chiral auxiliary. Its stereochemically defined structure makes it a valuable tool for the preparation of enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals and other bioactive molecules. This technical guide provides a comprehensive overview of commercially available this compound, its key physicochemical properties, and detailed experimental protocols for its application.

Commercial Availability and Physicochemical Data

A variety of chemical suppliers offer this compound, often with specified purity levels and optical rotation. The following tables summarize the available quantitative data from prominent suppliers to facilitate comparison.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Number | Purity | Additional Information | Region |

| TCI Chemicals | B2034 | >98.0% (HPLC) | - | USA, Europe, China |

| ATK CHEMICAL COMPANY LIMITED (via Echemi) | - | - | Trader | China |

| BLDpharm | - | - | - | China |

| YuHan Pharmaceutical | AD132500 | 99% | - | China |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | White to light yellow crystal powder | Echemi[1] |

| Melting Point | ~260 °C | Echemi[1] |

| Specific Optical Rotation | +70.0 to +76.0° (c=3, EtOH) | TCI Chemicals |

| Molecular Formula | C₁₆H₂₀ClN | Echemi[1] |

| Molecular Weight | 261.79 g/mol | - |

| CAS Number | 82398-30-9 | - |

| Solubility | Soluble in DMSO, Methanol | ChemicalBook[2] |

Experimental Protocols

While detailed, step-by-step protocols for the direct use of this compound are not abundantly available in public literature, its application as a chiral auxiliary is often preceded by its synthesis or in-situ formation. The following protocol, adapted from a published procedure, describes the synthesis of the free base, (R,R)-bis(alpha-phenylethyl)amine, and its subsequent use in the asymmetric synthesis of a β-amino acid derivative. This provides a foundational methodology that can be adapted by researchers.[3][4][5]

Protocol 1: Synthesis of (R,R)-bis[alpha-phenylethyl]amine and its use in Asymmetric Synthesis

This protocol is divided into two main stages: the synthesis of the chiral auxiliary and its application in a diastereoselective Michael addition.

Part A: Synthesis of (R,R)-bis[alpha-phenylethyl]amine [3][4][5]

This reaction involves the condensation of acetophenone and (R)-α-methylbenzylamine, which can be significantly accelerated using microwave irradiation.

-

Materials:

-

Acetophenone

-

(R)-(+)-α-Methylbenzylamine

-

Microwave reactor

-

-

Procedure:

-

Combine equimolar amounts of acetophenone and (R)-(+)-α-methylbenzylamine in a microwave-safe reaction vessel.

-

Irradiate the mixture in a microwave reactor according to the manufacturer's instructions for organic synthesis. Reaction times are typically much shorter than conventional heating methods.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, purify the resulting (R,R)-bis[alpha-phenylethyl]amine by vacuum distillation or column chromatography.

-

Part B: Asymmetric Synthesis of a β-Amino Acid Derivative [3][4][5]

This part of the protocol demonstrates the use of the synthesized chiral auxiliary in a 1,4-conjugate addition reaction to introduce a chiral center.

-

Materials:

-

(R,R)-bis[alpha-phenylethyl]amine (from Part A)

-

Acryloyl chloride

-

(S)-α-methylbenzylamine

-

An appropriate alkylating agent (e.g., a benzyl halide)

-

Palladium hydroxide on carbon (Pd(OH)₂/C)

-

4 N Hydrochloric acid (HCl)

-

-

Procedure:

-

Amide Formation: React (R,R)-bis(alpha-phenylethyl)amine with acryloyl chloride to form the corresponding N,N-bis[(R)-alpha-phenylethyl]prop-2-enamide.

-

Michael Addition: Perform a 1,4-addition of (S)-α-methylbenzylamine to the unsaturated amide from the previous step. This creates a new stereocenter with diastereoselectivity controlled by the chiral auxiliary.

-

Alkylation: The resulting propanamide can be further alkylated with high diastereoselectivity.

-

Deprotection (Hydrogenolysis): The chiral auxiliary can be removed by hydrogenolysis using a palladium hydroxide catalyst.

-

Hydrolysis: Final hydrolysis with 4 N HCl yields the desired enantiomerically enriched β-amino acid.

-

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and application of the chiral auxiliary.

Caption: Workflow for the synthesis of the chiral auxiliary and its application.

Logical Relationship in Chiral Resolution

While a specific protocol for chiral resolution using this compound was not found, the general principle involves the formation of diastereomeric salts with a racemic acid. These diastereomers can then be separated based on differences in their physical properties, such as solubility.

Caption: Logical workflow for chiral resolution using a chiral amine.

This technical guide serves as a starting point for researchers and professionals in drug development. The provided data on commercial suppliers and physicochemical properties allows for informed selection of starting materials. While a direct, detailed protocol for the hydrochloride salt is elusive in readily available literature, the presented synthesis and application of the free base offer a solid foundation for developing methodologies tailored to specific research needs.

References

- 1. echemi.com [echemi.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. merckmillipore.com [merckmillipore.com]

Methodological & Application

Application Notes and Protocols: (R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-(+)-Bis(alpha-methylbenzyl)amine, and its hydrochloride salt, is a valuable chiral auxiliary in asymmetric synthesis. Derived from readily available and inexpensive (R)-(+)-α-methylbenzylamine, this C₂-symmetric secondary amine provides a powerful tool for the stereoselective formation of carbon-carbon bonds. Its rigid, sterically demanding structure effectively shields one face of a prochiral enolate, directing incoming electrophiles to the opposite face with a high degree of stereocontrol. These application notes provide an overview of its use, with a focus on the diastereoselective alkylation of amide enolates for the synthesis of chiral carboxylic acid derivatives, particularly β-amino acids.

Key Applications

The primary application of (R,R)-(+)-Bis(alpha-methylbenzyl)amine as a chiral auxiliary is in the diastereoselective alkylation of prochiral enolates derived from carboxylic acid amides. This methodology has proven particularly effective in the synthesis of α-substituted β-amino acids, which are important building blocks for peptidomimetics and other biologically active molecules.

Asymmetric Synthesis of β-Amino Acids

A well-established application involves the alkylation of an amide formed between a β-amino acid precursor and (R,R)-bis(alpha-methylbenzyl)amine. The process typically involves the following key steps:

-

Amide Formation: Coupling of a suitable N-protected β-alanine derivative with (R,R)-bis(alpha-methylbenzyl)amine.

-

Enolate Formation: Deprotonation at the α-carbon using a strong base, such as lithium diisopropylamide (LDA), to generate a chiral enolate.

-

Diastereoselective Alkylation: Reaction of the enolate with an alkyl halide. The bulky bis(α-methylbenzyl) groups direct the alkylating agent to the less hindered face of the enolate.

-

Auxiliary Cleavage: Removal of the chiral auxiliary, typically by acid hydrolysis, to yield the desired α-substituted β-amino acid.

Data Presentation

The following table summarizes the quantitative data for the diastereoselective alkylation of an N-acyl derivative of (R,R)-bis(alpha-methylbenzyl)amine in the synthesis of β-amino acid precursors.

| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Excess (de, %) |

| 1 | CH₃I | 1a | 85 | 86 |

| 2 | CH₃CH₂I | 1b | 75 | 80 |

| 3 | PhCH₂Br | 1c | 68 | 75 |

| 4 | Allyl-Br | 1d | 72 | 78 |

Experimental Protocols

Protocol 1: Synthesis of N,N-Bis[(R)-α-phenylethyl]prop-2-enamide

This protocol describes the formation of the chiral amide from (R,R)-bis(alpha-phenylethyl)amine and acryloyl chloride.

Materials:

-

(R,R)-Bis(alpha-phenylethyl)amine

-

Acryloyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R,R)-bis(alpha-phenylethyl)amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acryloyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Diastereoselective Alkylation of the Chiral Amide

This protocol details the enolate formation and subsequent alkylation to introduce the desired side chain.

Materials:

-

N,N-Bis[(R)-α-phenylethyl]prop-2-enamide derivative (from a Michael addition precursor)

-

Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Under an inert atmosphere, dissolve the chiral amide (1.0 eq) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add LDA solution (1.1 eq) dropwise to the stirred solution. Maintain the temperature at -78 °C.

-

Stir the resulting enolate solution at -78 °C for 1 hour.

-

Add the alkyl halide (1.2 eq) dropwise to the enolate solution.

-

Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Determine the diastereomeric excess of the crude product by ¹H NMR or HPLC analysis.

-

Purify the product by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the (R,R)-bis(alpha-methylbenzyl)amine auxiliary to yield the final carboxylic acid.

Materials:

-

Alkylated amide product

-

Hydrochloric acid (e.g., 6 M HCl)

-

Dioxane or other suitable solvent

-

Diethyl ether

Procedure:

-

Dissolve the alkylated amide in a suitable solvent such as dioxane.

-

Add an excess of aqueous hydrochloric acid (e.g., 6 M HCl).

-

Heat the mixture to reflux for 12-24 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature.

-

Extract the aqueous layer with diethyl ether to remove the liberated (R,R)-bis(alpha-methylbenzyl)amine hydrochloride.

-

The aqueous layer containing the desired chiral carboxylic acid can be further purified by standard methods such as crystallization or ion-exchange chromatography.

Visualizations

Experimental Workflow for Asymmetric β-Amino Acid Synthesis

Caption: Workflow for the asymmetric synthesis of β-amino acids.

Proposed Mechanism of Stereocontrol

Caption: Proposed model for stereocontrol in alkylation.

Application Notes and Protocols for Chiral Resolution with (R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution via diastereomeric salt formation is a robust and widely utilized technique in the pharmaceutical and fine chemical industries for the separation of enantiomers. This method relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers exhibit different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization. Subsequently, the desired enantiomer can be recovered from the isolated diastereomeric salt.

(R,R)-(+)-Bis(alpha-methylbenzyl)amine Hydrochloride is a chiral resolving agent that can be employed for the separation of racemic carboxylic acids. Its C2-symmetric structure can offer distinct advantages in chiral recognition and the formation of well-defined crystalline salts, potentially leading to higher resolution efficiency. These application notes provide a detailed protocol for the use of this compound in the chiral resolution of a generic racemic carboxylic acid.

Principle of Chiral Resolution

The fundamental principle of this chiral resolution method is the acid-base reaction between a racemic carboxylic acid, denoted as (±)-Acid, and the enantiomerically pure chiral diamine, (R,R)-(+)-Bis(alpha-methylbenzyl)amine. This reaction leads to the formation of two diastereomeric salts: [(R)-Acid]·[(R,R)-Amine] and [(S)-Acid]·[(R,R)-Amine]. Due to their different three-dimensional structures, these diastereomeric salts possess distinct physical properties, most notably different solubilities in a given solvent system. This disparity in solubility enables the separation of the less soluble diastereomer through fractional crystallization. The enantiomerically enriched acid is then liberated from the isolated salt by treatment with a strong acid.

Caption: Principle of Chiral Resolution via Diastereomeric Salt Formation.

Experimental Protocol

This protocol provides a general guideline for the chiral resolution of a racemic carboxylic acid using this compound. Optimization of solvent, temperature, and stoichiometry is often necessary for a specific substrate.

Materials:

-

Racemic carboxylic acid

-

This compound

-

Anhydrous solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

-

Sodium hydroxide (NaOH), aqueous solution (e.g., 2 M)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment (flasks, condenser, filtration apparatus, etc.)

-

Analytical instrumentation for determining enantiomeric excess (e.g., chiral HPLC, polarimeter)

Procedure:

Step 1: Diastereomeric Salt Formation

-

In a suitable flask, dissolve the racemic carboxylic acid (1.0 eq.) in a minimal amount of a pre-selected anhydrous solvent. Gentle heating may be required to achieve complete dissolution.

-

In a separate flask, prepare a solution of this compound (0.5 to 1.0 eq.) in the same solvent. The hydrochloride salt may need to be neutralized to the free base prior to use by treatment with a base like NaOH followed by extraction, or used directly depending on the specific reaction conditions. For this protocol, we will assume the use of the free base, which can be generated in situ or prior to the resolution.

-

Slowly add the resolving agent solution to the carboxylic acid solution with stirring.

-

Heat the resulting mixture to reflux for a period of 30 to 60 minutes to ensure complete salt formation.

Step 2: Fractional Crystallization

-

Allow the solution to cool slowly to room temperature. The formation of a precipitate (the less soluble diastereomeric salt) should be observed.

-

To maximize the yield of the crystalline salt, the flask can be further cooled in an ice bath or refrigerator for several hours or overnight.

-

Collect the crystalline precipitate by vacuum filtration.

-

Wash the collected crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

Dry the crystals under vacuum to a constant weight.

Step 3: Liberation of the Enantiomerically Enriched Carboxylic Acid

-

Suspend the dried diastereomeric salt in water.

-

Add an aqueous solution of a strong acid (e.g., 2 M HCl) dropwise with stirring until the solution becomes acidic (pH 1-2). This will protonate the amine, making its hydrochloride salt water-soluble, and liberate the free carboxylic acid.

-

Extract the liberated carboxylic acid with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

Step 4: Recovery of the Resolving Agent

-

The aqueous layer from the previous step, containing the this compound, can be basified with a strong base (e.g., 2 M NaOH) to a pH of 10-11.

-

Extract the liberated free amine with an organic solvent.

-

Dry the organic extract, and evaporate the solvent to recover the resolving agent, which can potentially be reused.

Step 5: Analysis

-

Determine the yield of the resolved carboxylic acid.

-

Determine the enantiomeric excess (e.e.) of the product using an appropriate analytical method such as chiral HPLC or by measuring its specific rotation and comparing it to the known value for the pure enantiomer.

Data Presentation

The following table provides a template for summarizing the quantitative data obtained during the optimization and execution of the chiral resolution protocol.

| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |

| Racemic Acid (g) | TBD | TBD | TBD |

| Resolving Agent (eq.) | TBD | TBD | TBD |

| Solvent | TBD | TBD | TBD |

| Crystallization Temp. (°C) | TBD | TBD | TBD |

| Yield of Diastereomeric Salt (g) | TBD | TBD | TBD |

| Yield of Resolved Acid (g) | TBD | TBD | TBD |

| Enantiomeric Excess (e.e., %) | TBD | TBD | TBD |

| Specific Rotation ([α]D) | TBD | TBD | TBD |

TBD: To be determined by the researcher.

Experimental Workflow

The following diagram illustrates the general workflow for the chiral resolution of a racemic carboxylic acid using this compound.

Caption: General workflow for chiral resolution of a racemic carboxylic acid.

Application as a Chiral Building Block in Pharmaceuticals: The Synthesis of Atorvastatin

Affiliation: Google Research

Abstract

Chirality is a fundamental property in pharmaceutical sciences, with the stereochemistry of a drug molecule often dictating its efficacy and safety.[1] Chiral building blocks, enantiomerically pure compounds used as starting materials or key intermediates, are therefore indispensable in modern drug synthesis.[2] This document provides detailed application notes and protocols for the use of a key chiral building block, tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate, in the synthesis of the blockbuster cholesterol-lowering drug, Atorvastatin (Lipitor).[3][4] We will delve into the asymmetric synthesis of this crucial intermediate, its application in the Paal-Knorr pyrrole synthesis to construct the core of Atorvastatin, and relevant analytical techniques for chiral purity assessment.[5][6]

Introduction: The Role of Chirality in Drug Design

Many therapeutic agents are chiral molecules, existing as a pair of non-superimposable mirror images called enantiomers.[2] These enantiomers can exhibit profound differences in their pharmacological and toxicological profiles due to their differential interactions with the chiral environment of the human body, such as enzymes and receptors.[1] Consequently, the synthesis of single-enantiomer drugs is a major focus in the pharmaceutical industry to enhance therapeutic outcomes and minimize adverse effects.[1]

Atorvastatin, a competitive inhibitor of HMG-CoA reductase, is a prime example of a chiral drug where the specific stereochemistry of its side chain is crucial for its biological activity.[7][8] The synthesis of Atorvastatin widely employs a convergent strategy centered around the Paal-Knorr reaction, which combines a complex 1,4-diketone with a chiral amine-bearing side chain to form the central pyrrole ring.[5][9]

The Chiral Building Block: (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate